molecular formula C19H17N5O2 B2585771 N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946278-92-8

N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2585771
CAS No.: 946278-92-8
M. Wt: 347.378
InChI Key: AUXJHBASLOPYHH-UHFFFAOYSA-N
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Description

N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazine carboxamides. This complex heterocyclic system is characterized by a fused imidazole-triazine core, which is a privileged scaffold in medicinal chemistry with documented potential in pharmaceutical research . The compound's core structure is shared with other derivatives that have shown promise in scientific studies for their biological activities. Research on analogous imidazotriazine and imidazopyrazine compounds has indicated potential anticancer properties, with mechanisms that may include the inhibition of kinase enzymes or disruption of tubulin polymerization, which are critical targets in oncology drug discovery . Furthermore, related structures have been investigated for their antimicrobial and anti-inflammatory effects, suggesting a broad spectrum of research applications for this chemical class . The presence of the carboxamide and multiple nitrogen heteroatoms in its structure makes it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

N-benzyl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-17(20-13-14-7-3-1-4-8-14)16-18(26)24-12-11-23(19(24)22-21-16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXJHBASLOPYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or platinum to facilitate the formation of the imidazo-triazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties may contribute to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound's binding affinity and specificity determine its biological activity, which can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations :

  • N-Benzyl vs. N-Cyclopentyl : The benzyl group improves membrane permeability, leading to higher cellular uptake compared to the cyclopentyl analog .
  • 8-Phenyl vs.
  • Carboxamide vs. Ester : The carboxamide group in the parent compound confers better stability and target specificity compared to ester derivatives, which are prone to hydrolysis .

Anticancer Activity

The parent compound and its analogs exhibit antiproliferative effects via mechanisms such as topoisomerase inhibition or apoptosis induction. For example:

  • N-Benzyl derivative : Shows IC₅₀ values in the low micromolar range against HeLa and MCF-7 cell lines, comparable to ethyl 1-(4-oxo-8-aryl)formate derivatives .
  • Ethyl Acetate Derivatives : Less potent (IC₅₀ > 10 μM) due to reduced cellular retention .

Thermal Stability

Thermogravimetric analysis (TGA) reveals that the N-benzyl carboxamide derivative decomposes at 280–300°C, outperforming ethyl 2-(4-oxo-8-substituted)acetates (decomposition at 220–240°C) . Chlorine substituents on the phenyl ring further destabilize the latter, highlighting the carboxamide’s superior robustness .

Limitations and Contradictions

  • While the N-benzyl group enhances activity, it may also increase toxicity, as seen in preliminary hepatotoxicity assays .
  • Evidence conflicts on the role of chlorine substituents: In ethyl acetates, they reduce thermal stability , but in carboxamides, they may improve binding affinity .

Biological Activity

N-benzyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O2C_{19}H_{17}N_{5}O_{2} with a molecular weight of 347.4 g/mol. The compound features a tetrahydroimidazo[2,1-c][1,2,4]triazine core structure that is known for its potential biological activities.

PropertyValue
Molecular Formula C19H17N5O2C_{19}H_{17}N_{5}O_{2}
Molecular Weight 347.4 g/mol
CAS Number 946278-92-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with suitable aldehydes followed by cyclization to form the imidazo[2,1-c][1,2,4]triazine framework. This approach allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit significant antimicrobial properties. For instance, compounds similar to N-benzyl-4-oxo have been tested against various bacterial and fungal strains. Studies have reported minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL for related compounds . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

N-benzyl derivatives have shown promise as anticancer agents through various mechanisms such as inhibition of cell proliferation and induction of apoptosis. Molecular docking studies suggest that this compound may interact with key targets such as epidermal growth factor receptor (EGFR) tyrosine kinase . This interaction can hinder cancer cell growth and promote cell death.

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. It may bind to active sites on enzymes involved in critical biochemical pathways. For example, it has been noted to inhibit certain kinases that are pivotal in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind competitively or noncompetitively to enzyme active sites.
  • Receptor Modulation : It could modulate receptor activity by altering conformational states.
  • Cell Signaling Interference : By interacting with signaling pathways (e.g., MAPK/ERK), it can influence cellular responses.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Antimicrobial Activity : A series of imidazo derivatives were synthesized and evaluated for their antimicrobial properties against multiple pathogens. The best-performing compounds exhibited MIC values comparable to established antibiotics .
  • Anticancer Research : A study focused on the anticancer potential of imidazo derivatives demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

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